
2-Bromo-1,3,5-trichlorobenzene
Overview
Description
2-Bromo-1,3,5-trichlorobenzene (CAS# 19393-96-5) is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₃ and an average molecular weight of 260.30 g/mol. It features a benzene ring substituted with one bromine atom and three chlorine atoms at the 1, 3, and 5 positions. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials . Its structural rigidity and electron-withdrawing halogen substituents influence its reactivity in substitution and coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,5-trichlorobenzene typically involves the bromination of 1,3,5-trichlorobenzene. The reaction is carried out using bromine or N-bromosuccinamide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3,5-trichlorobenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. These reactions include further halogenation, nitration, and sulfonation .
Common Reagents and Conditions:
Halogenation: Uses halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Nitration: Uses a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Uses concentrated sulfuric acid or oleum.
Major Products:
Halogenation: Produces polyhalogenated benzenes.
Nitration: Produces nitro-substituted derivatives.
Sulfonation: Produces sulfonic acid derivatives.
Scientific Research Applications
Chemistry
2-Bromo-1,3,5-trichlorobenzene serves as a versatile intermediate in organic synthesis. It is involved in the production of various complex organic molecules and polymers through electrophilic aromatic substitution reactions. This reactivity is enhanced by the presence of multiple halogen substituents which make the benzene ring more susceptible to electrophilic attack.
Common Reactions:
- Halogenation: Further halogenation can produce polyhalogenated derivatives.
- Nitration: Reacts with a mixture of concentrated nitric and sulfuric acids to form nitro-substituted derivatives.
- Sulfonation: Involves concentrated sulfuric acid to yield sulfonic acid derivatives .
Biology
In biological research, this compound is studied for its effects on biological systems. Its halogenated structure allows researchers to explore its interactions with biomolecules and assess potential toxicological impacts. This compound is particularly relevant in studies examining the environmental persistence and bioaccumulation of halogenated compounds .
Medicine
This compound is utilized as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its reactivity enables the creation of various medicinal compounds that may exhibit biological activity or therapeutic effects. The ability to modify its structure through further chemical reactions makes it valuable in drug development processes .
Industry
In industrial applications, this compound is used in the manufacture of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for producing colorants and other materials essential for various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,5-trichlorobenzene involves electrophilic aromatic substitution. The electron-withdrawing nature of the bromine and chlorine atoms makes the benzene ring more susceptible to attack by electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
The physicochemical properties, reactivity, and applications of 2-bromo-1,3,5-trichlorobenzene can be contextualized by comparing it to structurally analogous halogenated and alkylated benzene derivatives. Below is a detailed analysis:
Structural and Physicochemical Properties
Table 1: Comparative Data for Halogenated and Alkylated Benzene Derivatives
Key Observations:
Substituent Effects on Solubility :
- Electron-withdrawing halogens (Cl, F) reduce water solubility compared to alkyl or alkoxy groups. For example, 2-bromo-1,3-dimethylbenzene (solubility: 0.10 mmol/L) and 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) exhibit a solubility threshold critical for biological activity, such as GABAA receptor modulation .
- Bulky substituents (e.g., isopropyl in 2-bromo-1,3,5-triisopropylbenzene) further reduce solubility due to steric hindrance .
Electronic and Steric Influences :
- Electron-withdrawing groups (Cl, F) increase the compound’s electrophilicity, making it reactive in nucleophilic aromatic substitution. For instance, this compound undergoes regioselective coupling reactions in cross-coupling catalysis .
- Electron-donating groups (OMe in 2-bromo-1,3,5-trimethoxybenzene) enhance resonance stabilization, favoring photoredox applications .
- Steric hindrance in triisopropyl- or tri-tert-butyl-substituted derivatives (e.g., 2-bromo-1,3,5-tri-tert-butylbenzene) limits reactivity in sterically demanding reactions .
Thermal Stability :
- Fluorinated derivatives (e.g., 2-bromo-1,3,5-trifluorobenzene) exhibit higher thermal stability (boiling point: 140–141°C) due to strong C–F bonds .
Biological Activity
2-Bromo-1,3,5-trichlorobenzene (C₆H₂BrCl₃) is a halogenated aromatic compound widely used in chemical synthesis and research. Its structure features multiple chlorine and bromine substituents on the benzene ring, which significantly influence its biological activity. This article explores the biological effects, mechanisms of action, and potential applications of this compound based on diverse scientific literature.
- CAS Number : 19393-96-5
- Molecular Weight : 260.34 g/mol
- Molecular Formula : C₆H₂BrCl₃
- InChI Key : BAPPAFMEUDJAQI-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:
- Electrophilic Aromatic Substitution : As a halogenated compound, it readily undergoes electrophilic substitution reactions, which can modify cellular components and influence metabolic pathways.
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Cytotoxicity
Studies have indicated that this compound exhibits cytotoxic effects on various cell lines. The compound's lipophilicity allows it to penetrate cell membranes effectively, leading to alterations in cellular signaling and gene expression.
Gene Expression Modulation
Research has demonstrated that exposure to this compound can lead to changes in the expression of genes involved in detoxification processes. This indicates a potential impact on cellular homeostasis and stress responses .
Study 1: Cytotoxicity in Cancer Cells
A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism was linked to apoptosis induction and disruption of mitochondrial function.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
20 | 50 |
50 | 25 |
Study 2: Gene Expression Analysis
Another study investigated the effects of the compound on gene expression profiles in liver cells. Notable changes were observed in genes related to detoxification (CYP450 family) and oxidative stress response.
Gene | Expression Change (Fold) |
---|---|
CYP1A1 | +3.5 |
GSTP1 | +2.0 |
NQO1 | +1.8 |
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various biologically active compounds in pharmaceuticals and agrochemicals. Its derivatives are explored for their potential therapeutic applications against diseases such as cancer and parasitic infections .
Environmental Impact Studies
Given its halogenated nature, this compound is also studied for its environmental persistence and potential toxicity to aquatic life. Research has focused on its degradation pathways and ecological risks associated with its use in industrial applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-1,3,5-trichlorobenzene, and how can reaction efficiency be optimized?
The primary synthesis involves electrophilic bromination of 1,3,5-trichlorobenzene. A common method employs bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ at 50–70°C. Optimization includes controlling stoichiometry (1:1 molar ratio of Br₂ to substrate) and reaction time (6–8 hours) to minimize polybromination byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water mixture) is critical. Purity validation by GC (≥98%) ensures reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Distinct aromatic proton signals (δ 7.2–7.5 ppm) and carbon shifts influenced by electron-withdrawing substituents.
- IR Spectroscopy : C-Br stretching at ~550–600 cm⁻¹ and C-Cl vibrations at 700–750 cm⁻¹ (KBr pellet method) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 264 (for C₆H₂BrCl₃) and isotopic patterns confirming Br/Cl presence.
Consistent spectral libraries (e.g., SDBS) should be referenced for validation .
Q. What purification strategies are recommended for isolating high-purity this compound?
After synthesis, impurities (e.g., unreacted starting material or di-brominated byproducts) are removed via:
- Recrystallization : Using ethanol/water (1:3 ratio) at 0°C to maximize yield.
- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) for optimal separation.
Purity is confirmed by GC (retention time comparison) or HPLC (>97% area under the curve) .
Advanced Research Questions
Q. How do substituent effects influence regioselectivity in further functionalization of this compound?
The meta-directing Cl and Br groups limit reactivity to specific positions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) to target the para position relative to Br. Steric hindrance from Cl substituents may reduce coupling efficiency, necessitating elevated temperatures (80–100°C) and polar solvents (DMF or THF) .
Q. What methodologies address contradictions in reported catalytic coupling efficiencies for this compound?
Discrepancies in yield (e.g., 50% vs. 80%) often arise from catalyst loading (1–5 mol%), ligand choice (X-Phos vs. SPhos), or solvent purity. Systematic comparison should include:
- Controlled replicates with identical parameters.
- Advanced analytics (e.g., in situ IR to monitor reaction progress).
- Statistical analysis (ANOVA) to identify significant variables .
Q. How can this compound be leveraged in synthesizing bioactive molecules?
Its halogen-rich structure serves as a precursor for:
- Pharmaceutical intermediates : Cross-coupling to introduce heterocycles (e.g., pyridines) via Buchwald-Hartwig amination.
- Agrochemicals : Functionalization with thiols for herbicide derivatives.
Case studies show its utility in generating antifungal agents through Pd-catalyzed C-O bond formation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Properties
IUPAC Name |
2-bromo-1,3,5-trichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPPAFMEUDJAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941086 | |
Record name | 2-Bromo-1,3,5-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-96-5 | |
Record name | 2-Bromo-1,3,5-trichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19393-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,4,6-trichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019393965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1,3,5-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,3,5-trichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.